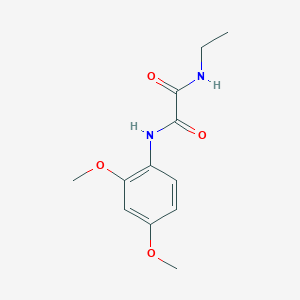
2-(2,4-dichlorophenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-1,3-thiazolidin-4-one, commonly known as DCP-TA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of thiazolidinones, which have been extensively studied for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of DCP-TA is complex and involves multiple pathways. In cancer research, DCP-TA has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In diabetes research, DCP-TA has been shown to improve insulin sensitivity and glucose metabolism by activating the PPARγ pathway and inhibiting the NF-κB pathway. In Alzheimer's disease research, DCP-TA has been shown to reduce neuroinflammation and oxidative stress by inhibiting the NF-κB pathway and activating the Nrf2 pathway.
Biochemical and Physiological Effects
DCP-TA has been shown to have diverse biochemical and physiological effects in various diseases. In cancer research, DCP-TA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, DCP-TA has been shown to improve insulin sensitivity and glucose metabolism by activating the PPARγ pathway and inhibiting the NF-κB pathway. In Alzheimer's disease research, DCP-TA has been shown to reduce neuroinflammation and oxidative stress by inhibiting the NF-κB pathway and activating the Nrf2 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCP-TA has several advantages for lab experiments, including its synthetic accessibility, low cost, and diverse biological activities. However, DCP-TA also has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Additionally, DCP-TA's mechanism of action is complex and involves multiple pathways, which can make it challenging to study in vitro and in vivo.
Direcciones Futuras
There are several future directions for DCP-TA research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic benefits in other diseases, and the optimization of its pharmacokinetics and bioavailability. Additionally, the development of DCP-TA derivatives with improved potency and selectivity could lead to the discovery of novel drugs for cancer, diabetes, and Alzheimer's disease. Finally, the elucidation of DCP-TA's mechanism of action could provide valuable insights into the molecular pathways involved in these diseases.
Conclusion
In conclusion, DCP-TA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. DCP-TA has been extensively studied for its diverse biological activities in various diseases, including cancer, diabetes, and Alzheimer's disease. Although DCP-TA has several advantages for lab experiments, it also has some limitations, including its low solubility and complex mechanism of action. However, there are several future directions for DCP-TA research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic benefits in other diseases, and the optimization of its pharmacokinetics and bioavailability.
Métodos De Síntesis
DCP-TA can be synthesized using various methods, including the reaction of 2,4-dichlorobenzoyl chloride with thiourea in the presence of a base, followed by cyclization with a suitable reagent. Alternatively, DCP-TA can be synthesized by reacting 2,4-dichlorobenzaldehyde with thiosemicarbazide in the presence of a base, followed by cyclization with an oxidizing agent. The purity of the synthesized compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
DCP-TA has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, DCP-TA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, DCP-TA has been shown to improve insulin sensitivity and glucose metabolism by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. In Alzheimer's disease research, DCP-TA has been shown to reduce neuroinflammation and oxidative stress by inhibiting the nuclear factor-kappa B (NF-κB) pathway.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NOS/c10-5-1-2-6(7(11)3-5)9-12-8(13)4-14-9/h1-3,9H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUYQQXHXRVFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5225220.png)
![2-chloro-5-(5-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5225230.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5225237.png)
![(2-furylmethyl){[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}2-propyn-1-ylamine](/img/structure/B5225248.png)
![2-(3-fluorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5225263.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5225268.png)
![2-[(2-bromobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5225284.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5225289.png)
![N-benzyl-1-cyclobutyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5225295.png)

![3-(anilinosulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5225312.png)

![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5225327.png)
